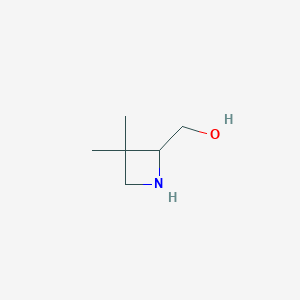

(3,3-Dimethylazetidin-2-YL)methanol

Description

Significance of Azetidine (B1206935) Core Structures in Organic Synthesis and Molecular Design

The azetidine ring is a "privileged" scaffold in drug discovery and organic synthesis. nih.govgoogle.co.in Its significance stems from several key characteristics:

Conformational Constraint: The rigid four-membered ring restricts the conformational freedom of molecules, which can lead to higher binding affinity and selectivity for biological targets. google.com This is a desirable trait in the design of new therapeutic agents.

Three-Dimensional Diversity: The non-planar nature of the azetidine ring provides a unique three-dimensional architecture, allowing for the precise spatial arrangement of substituents. This is crucial for optimizing interactions with enzymes and receptors.

Improved Physicochemical Properties: Incorporation of an azetidine moiety can enhance properties such as aqueous solubility and metabolic stability, which are critical for drug development.

Synthetic Versatility: The strained nature of the azetidine ring makes it susceptible to ring-opening reactions, providing a pathway to a variety of linear and more complex cyclic structures. google.com At the same time, it is generally more stable and easier to handle than its three-membered counterpart, aziridine (B145994). nih.gov

Numerous synthetic methodologies have been developed for the construction and functionalization of the azetidine core, including cycloadditions, intramolecular cyclizations, and ring expansions. google.com These methods have enabled the preparation of a wide array of substituted azetidines for various applications.

Overview of Research Trajectories for (3,3-Dimethylazetidin-2-YL)methanol and Related Azetidinyl Alcohols

While specific research on this compound is not extensively documented in publicly available literature, the broader class of azetidinyl alcohols represents a significant area of chemical investigation. Research in this domain generally follows several key trajectories:

Development of Novel Synthetic Methods: A primary focus of research is the development of efficient and stereoselective methods for the synthesis of substituted azetidinyl alcohols. This includes the reduction of corresponding azetidine carboxylic acids or esters and the addition of organometallic reagents to azetidine aldehydes. The synthesis of enantiopure beta-amino alcohols containing a structurally constrained azetidine cycle has been reported, highlighting the importance of stereochemistry in this class of compounds. google.com

Use as Chiral Building Blocks: Chiral azetidinyl alcohols are valuable intermediates in asymmetric synthesis. The predefined stereochemistry of the azetidine ring and the alcohol functionality can be used to control the stereochemical outcome of subsequent reactions, leading to the synthesis of complex chiral molecules.

Exploration in Medicinal Chemistry: Azetidinyl alcohols are incorporated into larger molecules to explore their potential as bioactive agents. The hydroxyl group can act as a key hydrogen bond donor or a point for further functionalization to modulate the pharmacological properties of a lead compound. For instance, azetidine-containing compounds have shown a diverse range of pharmacological activities, including anticancer, antibacterial, and antiviral properties. google.co.in

Application in Materials Science: The unique structural and electronic properties of azetidines can be harnessed in the development of new materials, such as polymers and ligands for catalysis.

Given the structural features of this compound, its research trajectory would likely involve its use as a building block to introduce the gem-dimethylazetidine motif into larger molecules. The gem-dimethyl group can act as a steric shield, influencing the reactivity of the neighboring functional groups and providing a specific conformational bias. The primary alcohol offers a handle for a variety of chemical transformations, such as esterification, etherification, and oxidation, allowing for its incorporation into a diverse range of molecular architectures.

Interactive Table 2: Research Areas for Azetidinyl Alcohols

| Research Area | Description | Key Focus |

| Synthetic Methodology | Development of new routes to access azetidinyl alcohols. | Efficiency, stereoselectivity, substrate scope. |

| Asymmetric Synthesis | Utilization as chiral synthons. | Transfer of chirality, synthesis of enantiopure compounds. |

| Medicinal Chemistry | Incorporation into bioactive molecules. | Drug design, structure-activity relationship studies. |

| Materials Science | Application in the design of functional materials. | Polymer synthesis, ligand design for catalysis. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,3-dimethylazetidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(2)4-7-5(6)3-8/h5,7-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYCEWOPOONPDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001297779 | |

| Record name | 2-Azetidinemethanol, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408242-60-3 | |

| Record name | 2-Azetidinemethanol, 3,3-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1408242-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azetidinemethanol, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,3 Dimethylazetidin 2 Yl Methanol and Substituted Azetidinyl Alcohols

Ring-Forming Strategies for Azetidinyl Systems

The formation of the azetidine (B1206935) core is often accomplished through intramolecular or intermolecular reactions that build the four-membered ring. These strategies are critical for accessing compounds like (3,3-Dimethylazetidin-2-YL)methanol.

Intramolecular Cyclization Approaches

Intramolecular cyclization, where a single molecule containing all the necessary components reacts to form the ring, is a powerful and common method for synthesizing azetidines. frontiersin.org These approaches benefit from favorable entropic factors.

A fundamental and widely used method for constructing the azetidine ring is through intramolecular SN2 reactions. frontiersin.org This strategy involves a nitrogen atom acting as a nucleophile, attacking an electrophilic carbon center within the same molecule that bears a suitable leaving group. Common leaving groups include halogens (e.g., bromine) or sulfonate esters (e.g., mesylates). frontiersin.orgnih.gov The process results in the displacement of the leaving group and the formation of the cyclic amine. The regioselectivity of the ring closure is governed by Baldwin's rules, with the 4-exo-tet cyclization being the favored pathway for azetidine formation.

For instance, the synthesis of azetidines can be achieved from γ-amino alcohols by converting the alcohol into a good leaving group. This positions the amine nucleophile to attack the γ-carbon, leading to the formation of the four-membered ring.

The generation of anionic intermediates can facilitate the ring-closing step in azetidine synthesis. A notable example involves a one-pot nucleophilic addition and ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.org In this method, a nucleophile attacks the amide carbonyl of the pyrrolidinone, leading to ring opening and the formation of an α-bromocarbonyl derivative with a γ-amide anion. This intermediate anion then readily cyclizes by displacing the α-bromide via an intramolecular SN2 reaction, yielding an α-carbonylated N-sulfonylazetidine. acs.org The use of an N-sulfonyl group is crucial as it enhances the electrophilicity of the amide and stabilizes the intermediate anion. acs.org

Another approach involves the azaanionic polymerization of activated aziridines and azetidines, where anionic species are key for the ring-opening and propagation steps. rsc.org While focused on polymerization, the underlying principles of activating the nitrogen and promoting nucleophilic attack are relevant to the formation of monomeric azetidine rings under specific conditions. rsc.org

A significant advancement in azetidine synthesis is the use of palladium-catalyzed intramolecular C–H amination, which allows for the formation of the ring by functionalizing an unactivated C(sp³)–H bond. organic-chemistry.orgacs.orgnih.gov This method offers a streamlined approach by avoiding the pre-functionalization typically required in classical cyclization methods.

These reactions often employ a directing group, such as a picolinamide (B142947) (PA) group attached to the amine substrate. organic-chemistry.orgnih.gov The catalytic cycle is believed to proceed through a Pd(II)/Pd(IV) pathway. The reaction sequence involves N-directed C–H palladation to form a palladacycle intermediate, which is then oxidized from Pd(II) to a high-valent Pd(IV) species. rsc.orgresearchgate.net Subsequent C–N reductive elimination from the Pd(IV) center forms the azetidine ring and regenerates the active palladium catalyst. rsc.orgorganic-chemistry.org This methodology has proven effective for synthesizing a range of azetidines, pyrrolidines, and indolines from readily available amine precursors. organic-chemistry.orgnih.gov The use of specific oxidants can be critical to favor the C-N bond formation over competing pathways. researchgate.net

Table 1: Examples of Palladium-Catalyzed Intramolecular C(sp³)–H Amination for Azetidine Synthesis This table is interactive. Click on the headers to sort.

| Substrate Type | Directing Group | Catalyst/Oxidant | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| γ-Alkyl Amine | Picolinamide (PA) | Pd(OAc)₂ / PhI(OAc)₂ | Substituted Azetidine | Good to Excellent | organic-chemistry.org, nih.gov |

| Cycloalkyl Amine | Picolinamide (PA) | Pd(OAc)₂ / PhI(OAc)₂ | Azabicyclic Scaffold | Good | acs.org |

| N-Benzyl Amine | Picolinamide (PA) | Pd(OAc)₂ / PhI(DMM) | Benzazetidine | Good | researchgate.net |

| γ-Alkyl Amine | 8-Aminoquinoline | Pd(OAc)₂ / AgOAc / PhI(OTs)OBz | Functionalized Azetidine | Excellent | rsc.org |

Gold catalysis has emerged as a powerful tool for constructing complex molecular architectures, including azetidine derivatives. A key strategy involves the gold-catalyzed oxidative cyclization of N-propargylsulfonamides to produce chiral azetidin-3-ones. nih.gov In this process, a gold catalyst facilitates the intermolecular oxidation of the terminal alkyne, generating a reactive α-oxo gold carbene intermediate. This carbene then undergoes a subsequent intramolecular N-H insertion to form the four-membered azetidine ring. nih.gov

This method bypasses the need for potentially hazardous diazo compounds, which are often used in other carbene-based transformations. nih.gov The reaction conditions are typically mild, tolerating a variety of functional groups, including acid-labile protecting groups like Boc and MOM. nih.gov The choice of the nitrogen-protecting group, such as a t-butanesulfonyl group, can be strategic, allowing for the use of chiral sulfinamide chemistry to achieve high enantioselectivity and facilitating subsequent deprotection. nih.gov

Cycloaddition Reactions

Cycloaddition reactions, in which two or more unsaturated molecules combine to form a cyclic adduct, represent a highly efficient pathway to azetidine and azetidinone scaffolds.

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing functionalized azetidines. nih.gov This reaction can be initiated by direct or sensitized photo-excitation of the imine. nih.gov Recent developments have focused on using visible light in conjunction with photocatalysts to mediate these cycloadditions under milder conditions, expanding their applicability. springernature.comchemrxiv.org For example, an iridium photocatalyst can be used to promote the [2+2] cycloaddition between oximes and olefins via a triplet energy transfer mechanism. chemrxiv.org

Another cornerstone of azetidine-related synthesis is the Staudinger cycloaddition, which involves the reaction of a ketene (B1206846) with an imine to form a β-lactam (azetidin-2-one). mdpi.com Ketenes are often generated in situ from acyl chlorides in the presence of a tertiary amine. The reaction is believed to proceed through a zwitterionic intermediate, followed by electrocyclization to yield the four-membered ring. mdpi.com This method is exceptionally versatile for creating a wide array of substituted β-lactams, which are valuable precursors for azetidines and other nitrogen-containing compounds.

Table 2: Overview of Cycloaddition Reactions for Azetidine Synthesis This table is interactive. Click on the headers to sort.

| Reaction Name | Reactants | Key Features | Product Type | Reference |

|---|---|---|---|---|

| Aza Paternò–Büchi | Imine + Alkene | Photochemical [2+2] cycloaddition; can be mediated by visible light and photocatalysts. | Azetidine | nih.gov, springernature.com |

| Staudinger Synthesis | Ketene + Imine | [2+2] cycloaddition; ketenes often generated in situ; highly versatile. | Azetidin-2-one (β-Lactam) | mdpi.com |

| Copper-Catalyzed Radical Cyclization | Ynamide | Anti-Baldwin 4-exo-dig radical cyclization using a copper-based photoredox catalyst. | Azetidine | nih.gov |

| Oxime-Alkene Cycloaddition | Cyclic Oxime + Alkene | Visible-light-mediated triplet energy transfer process. | Functionalized Azetidine | springernature.com |

Ring Contraction Methodologies (e.g., from Pyrrolidinones)

Ring contraction of five-membered rings, such as pyrrolidinones, offers an alternative route to the strained azetidine core. In 2014, the Blanc group reported a robust, one-pot synthesis of α-carbonylated N-sulfonylazetidines via the ring contraction of α-bromo N-sulfonylpyrrolidinones. rsc.orgacs.org

The proposed mechanism involves the nucleophilic addition of an alcohol or other nucleophile to the activated amide carbonyl of the N-sulfonylpyrrolidinone. rsc.org This leads to the cleavage of the N-C(O) bond, forming an α-bromocarbonyl intermediate with a γ-positioned amide anion. This intermediate then undergoes intramolecular cyclization via an SN2 displacement of the bromide to form the azetidine ring. rsc.orgacs.org

The reaction is typically carried out in the presence of a base like potassium carbonate. acs.org A variety of nucleophiles, including alcohols, phenols, and anilines, can be efficiently incorporated into the final azetidine structure, providing a versatile method for accessing diversely substituted azetidines. acs.org The required α-bromo N-sulfonylpyrrolidinone precursors are readily accessible through the monobromination of inexpensive N-sulfonyl-2-pyrrolidinone derivatives. acs.org The resulting α-carbonylated azetidines can be further manipulated, for instance, by reduction of the carbonyl group to afford the corresponding azetidinyl alcohols.

Table 3: Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones to Azetidines

| α-Bromo Pyrrolidinone | Nucleophile (NuH) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Ts-α-bromopyrrolidinone | Methanol | K2CO3, MeCN/MeOH, 60 °C, 3 h | N-Ts-azetidine-2-carboxylate | Good | rsc.org |

| N-Ts-α-bromopyrrolidinone | Phenol | K2CO3, MeCN | N-Ts-2-(phenoxycarbonyl)azetidine | 85% | acs.org |

| N-Ts-α-bromopyrrolidinone | Aniline | K2CO3, MeCN | N-Ts-2-(phenylcarbamoyl)azetidine | 82% | acs.org |

| N-Bs-α-bromospiro-pyrrolidinone | Benzyl alcohol | K2CO3, MeCN | N-Bs-spiro-azetidine-2-carboxylate | 90% | acs.org |

Strain-Release Strategies

The inherent ring strain of small, bicyclic systems can be harnessed as a driving force for the synthesis of functionalized azetidines.

A powerful strain-release strategy for the modular synthesis of azetidines was developed by Aggarwal and coworkers, involving the homologation of boronic esters with 1-azabicyclo[1.1.0]butane. acs.orgbris.ac.ukorganic-chemistry.orgnih.gov This highly strained bicycle possesses significant potential energy that can be released to drive chemical transformations.

The methodology begins with the generation of the previously unreported azabicyclo[1.1.0]butyl lithium. organic-chemistry.org This nucleophilic species is trapped with a boronic ester to form a strained boronate complex. Upon N-protonation with a mild acid like acetic acid, the complex undergoes a stereospecific 1,2-metalate rearrangement. This rearrangement involves the cleavage of the central C-N bond of the azabicyclobutane, which relieves the ring strain and results in the formation of an N-H azetidinyl boronic ester. acs.orgorganic-chemistry.org

A key advantage of this method is its broad substrate scope, accommodating primary, secondary, tertiary, aryl, and alkenyl boronic esters. acs.org The reaction proceeds with complete stereospecificity. The resulting azetidinyl boronic esters are versatile intermediates that can be further functionalized at both the N-H position of the azetidine and through various transformations of the boronic ester group, including oxidation to the corresponding azetidinyl alcohol. acs.orgbris.ac.uk This method was successfully applied to a concise, stereoselective synthesis of the azetidine-containing drug, cobimetinib. bris.ac.uknih.gov

Table 4: Synthesis of Azetidinyl Boronic Esters via Homologation of Azabicyclo[1.1.0]butane

| Boronic Ester (R-Bpin) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ph-Bpin | 1. Azabicyclo[1.1.0]butyl lithium; 2. AcOH | N-H-2-(Phenyl)azetidin-3-yl-Bpin | 81% | bris.ac.uk |

| (E)-Styrenyl-Bpin | 1. Azabicyclo[1.1.0]butyl lithium; 2. AcOH | N-H-2-((E)-Styrenyl)azetidin-3-yl-Bpin | 90% | bris.ac.uk |

| n-Hexyl-Bpin | 1. Azabicyclo[1.1.0]butyl lithium; 2. AcOH | N-H-2-(n-Hexyl)azetidin-3-yl-Bpin | 86% | bris.ac.uk |

| Cyclohexyl-Bpin | 1. Azabicyclo[1.1.0]butyl lithium; 2. AcOH | N-H-2-(Cyclohexyl)azetidin-3-yl-Bpin | 75% | bris.ac.uk |

The ring-opening of cyclic sulfates derived from 1,2-diols is a classic strategy for the synthesis of 1,2-difunctionalized compounds, and it can be adapted for the preparation of amino alcohols, which are precursors to azetidines. The cyclic sulfate (B86663) acts as an excellent leaving group, facilitating nucleophilic attack.

For example, gem-disubstituted cyclic sulfates can be opened with nucleophiles like sodium azide (B81097) to produce azido (B1232118) alcohols. researchgate.net These azido alcohols are valuable intermediates that can be subsequently reduced and cyclized to form the corresponding azetidines. The regioselectivity of the ring-opening can be influenced by the substituents on the cyclic sulfate. researchgate.net

A related and efficient strategy for azetidine synthesis involves the intramolecular ring-opening of epoxides. A recently reported method uses La(OTf)3 as a catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.org This reaction proceeds via a 4-exo-tet cyclization, selectively forming the azetidine ring over the alternative 5-endo-tet pathway that would lead to a pyrrolidine (B122466). nih.gov The reaction demonstrates high yields and tolerates various substituents on the amine, including acid-sensitive and Lewis basic functional groups. nih.govfrontiersin.org The resulting azetidinyl alcohols are useful building blocks for further synthetic elaboration. frontiersin.org

Table 5: Azetidine Synthesis via Intramolecular Ring Opening of Epoxy Amines

| Epoxy Amine Substrate | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| cis-N-benzyl-4,5-epoxy-amine | La(OTf)3 (5 mol%) | (CH2Cl)2, reflux | N-benzyl-azetidin-3-ol derivative | 81% | nih.gov |

| cis-N-(p-methoxybenzyl)-amine | La(OTf)3 (5 mol%) | (CH2Cl)2, reflux | N-(p-methoxybenzyl)-azetidin-3-ol derivative | 95% | frontiersin.org |

| cis-N-(n-butyl)-amine | La(OTf)3 (5 mol%) | (CH2Cl)2, reflux | N-(n-butyl)-azetidin-3-ol derivative | 84% | frontiersin.org |

| cis-N-(tert-butyl)-amine | La(OTf)3 (5 mol%) | (CH2Cl)2, reflux | N-(tert-butyl)-azetidin-3-ol derivative | 89% | frontiersin.org |

Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, and recent developments have extended their utility to the functionalization of saturated heterocycles, including azetidinyl alcohols.

A novel approach for the direct C(sp³)–C(sp²) bond formation from alcohols and aryl carboxylic acids has been recently described. acs.org This protocol utilizes a dual catalytic system involving an N-heterocyclic carbene (NHC) for deoxygenation and a nickel/photoredox system for decarbonylative coupling. This method is effective for a wide range of aliphatic alcohols, including strained four-membered cyclic alcohols like azetidin-3-ol. acs.org This allows for the direct arylation of the azetidine ring at the alcohol-bearing carbon, providing a powerful tool for late-stage functionalization of complex molecules. The reaction successfully couples various substituted azetidines and azaspirocycles with diverse aryl carboxylic acids in good yields. acs.org

Another strategy involves the functionalization of azetine precursors. A Cu/Pd dual catalytic system has been developed for the arylboration of endocyclic enecarbamates, which are precursors to azetines. researchgate.net This reaction delivers borylated and α-arylated azetidines. The boronic ester group can then be oxidized to an alcohol, and the aryl group provides a handle for further diversification, making this a versatile entry point to substituted azetidinyl alcohols.

Furthermore, copper-catalyzed three-component coupling reactions of azetines, bis(pinacolato)diboron, and allyl phosphates have been shown to produce highly functionalized cis-2,3-disubstituted azetidines with excellent stereocontrol. nih.gov The resulting boryl and allyl groups are versatile functionalities that can be transformed into other useful groups, including alcohols.

Table 6: Coupling Reactions for the Synthesis of Functionalized Azetidines

| Azetidine Substrate | Coupling Partner | Catalytic System | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Boc-azetidin-3-ol | 4-Fluorobenzoic acid | Ni/Photoredox, NHC | N-Boc-3-(4-fluorophenyl)azetidin-3-ol | 63% | acs.org |

| N-Boc-azetine | Phenylboronic acid, B2pin2 | Cu/Pd dual catalyst | N-Boc-2-phenyl-3-borylazetidine | Good | researchgate.net |

| N-Ts-azetine | (E)-cinnamyl phosphate, B2pin2 | CuBr, (S,S)-Ph-BPE | N-Ts-2-allyl-3-borylazetidine derivative | 94% | nih.gov |

| N-Boc-2-azaspiro[3.3]heptan-6-ol | 4-(trifluoromethyl)benzoic acid | Ni/Photoredox, NHC | N-Boc-6-aryl-2-azaspiro[3.3]heptan-6-ol | 62% | acs.org |

Ti(IV)-Mediated Coupling with Oxime Ethers and Grignard Reagents

A notable method for the synthesis of spirocyclic NH-azetidines involves a titanium(IV)-mediated coupling of oxime ethers with Grignard reagents. nih.govresearchgate.net This transformation is proposed to proceed through a Kulinkovich-type mechanism, where a titanacyclopropane intermediate is formed. nih.govresearchgate.net This intermediate acts as a 1,2-aliphatic dianion equivalent, which then inserts into the 1,2-dielectrophilic oxime ether to construct the four-membered azetidine ring. nih.govresearchgate.net

The reaction is typically carried out by combining Ti(Oi-Pr)4 and the oxime ether in a solvent like diethyl ether under an inert atmosphere, followed by the dropwise addition of the alkyl Grignard reagent. researchgate.net The reaction proceeds at room temperature and, after quenching and workup, yields the desired NH-azetidine. researchgate.net This method has been shown to produce structurally diverse and previously unreported NH-azetidines in moderate yields in a single step. nih.govresearchgate.net

Table 1: Ti(IV)-Mediated Synthesis of Spirocyclic NH-Azetidines

| Reactants | Reagents | Solvent | Temperature | Outcome |

|---|

Coupling with Organometal Reagents

Organometallic reagents, particularly Grignard and organolithium reagents, are powerful tools for the synthesis of alcohols, including azetidinyl alcohols. uoanbar.edu.iqlibretexts.org These reagents feature a nucleophilic carbon atom that can attack the electrophilic carbon of a carbonyl group in aldehydes, ketones, or esters to form a new carbon-carbon bond and, upon workup, an alcohol. libretexts.orgyoutube.com

The general scheme involves the reaction of an organometallic reagent with a suitable carbonyl precursor. youtube.com For instance, the reaction of a Grignard reagent with an aldehyde or ketone containing the azetidine ring would lead to the formation of a secondary or tertiary azetidinyl alcohol, respectively. libretexts.org A recent development has showcased an iridium-catalyzed reductive coupling of tertiary amides with Grignard reagents to produce functionalized tertiary amines, a strategy that could potentially be adapted for the synthesis of azetidinyl alcohols. nih.gov Furthermore, copper(I)-accelerated coupling of thiopyridine esters with Grignard reagents has emerged as a method for ketone synthesis, which could serve as precursors to tertiary azetidinyl alcohols. digitellinc.com

Table 2: Alcohol Synthesis using Organometallic Reagents

| Carbonyl Compound | Organometallic Reagent | Product |

|---|---|---|

| Formaldehyde | Grignard/Organolithium | Primary Alcohol |

| Aldehyde | Grignard/Organolithium | Secondary Alcohol |

| Ketone | Grignard/Organolithium | Tertiary Alcohol |

Reduction of Azetidinones (β-Lactams)

The reduction of azetidin-2-ones, commonly known as β-lactams, is a widely employed method for the synthesis of azetidines and their derivatives, including this compound. The carbonyl group of the β-lactam can be reduced to a methylene (B1212753) group or, in the case of producing an amino alcohol, the amide bond can be cleaved reductively.

For instance, 4-(1-aminoethyl)-3,3-dimethylazetidin-2-one is a known β-lactam that could potentially be a precursor for related azetidinyl alcohols through reduction. nih.gov The reduction of the carbonyl group in such compounds would yield the corresponding azetidine. Complex metal hydrides like lithium aluminum hydride (LiAlH4) are powerful reducing agents capable of reducing the amide functionality of β-lactams.

Functionalization and Derivatization of Pre-existing Azetidine Scaffolds

Once the azetidine core is established, further modifications can be introduced through various functionalization strategies. These methods allow for the introduction of diverse substituents and the fine-tuning of the molecule's properties.

Direct Carbon-Hydrogen (C–H) Functionalization

Direct C–H functionalization has emerged as a powerful and atom-economical strategy for modifying complex molecules. An iridium-catalyzed directed ortho-C–H amination has been developed that is applicable to a wide range of directing groups with excellent functional group tolerance and regioselectivity. chemrxiv.org This method utilizes a [Cp*Ir(H2O)3]SO4 catalyst and allows for the regioselective functionalization of molecules, including those containing amide directing groups. chemrxiv.org While not specifically demonstrated on this compound, this methodology holds potential for the direct introduction of amino groups onto the azetidine ring or its substituents.

Electrophilic Azetidinylation Strategies

Electrophilic azetidinylation involves the use of an activated azetidine derivative that can react with a nucleophile to introduce the azetidine moiety.

While specific examples for the synthesis of this compound using these exact reagents are not detailed in the provided context, the principle of using activated intermediates is a common synthetic strategy. Trichloroacetimidates are excellent leaving groups, and their corresponding azetidinyl derivatives would be potent electrophiles. Similarly, o-alkynylbenzoates can be activated under various conditions to participate in coupling reactions. These strategies would involve preparing an activated form of a pre-existing azetidinyl alcohol, which could then be used to alkylate a variety of nucleophiles, thereby expanding the structural diversity of the azetidine-containing compounds.

Application of Azetidine Sulfonyl Fluorides (ASFs)

Azetidine sulfonyl fluorides (ASFs) have emerged as versatile reagents for synthesizing a wide range of azetidine derivatives. acs.orgchemrxiv.org These compounds act as precursors to carbocations through a unique defluorosulfonylation (deFS) reaction pathway. nih.gov Under mild thermal conditions, typically around 60°C, ASFs are activated and generate reactive intermediates that can be coupled with a broad array of nucleophiles. nih.govacs.org This method is notable for its excellent functional group tolerance, accommodating sensitive groups like free alcohols, esters, and pyridines. acs.org

The synthetic utility of ASFs allows for the creation of novel azetidine-containing motifs that are otherwise challenging to prepare. nih.govacs.org This includes the synthesis of azetidine-sulfoximine and -phosphonate derivatives, expanding the available chemical space for drug discovery. acs.orgacs.org The reaction's applicability has been demonstrated through the late-stage functionalization of complex drug analogues, showcasing its potential for rapid diversification in medicinal chemistry programs. nih.govacs.org

Photochemical Functionalization of Azetidine Carboxylic Acids

Photochemical methods provide a powerful strategy for the functionalization of azetidine scaffolds. nih.gov Specifically, the photo-induced radical annulation of aliphatic amines with alkynes can be used to construct azetidine rings. researchgate.net This process often involves the photogeneration of α-aminoalkyl radicals from azetidine carboxylic acids. researchgate.net These radicals can then engage in tandem reactions, such as 1,5-hydrogen atom transfer (HAT) and subsequent 4-exo-trig cyclization, to form complex azetidine structures. researchgate.net

Another significant photochemical approach is the visible-light-mediated aza Paternò–Büchi reaction, which has been successfully applied to the scalable synthesis of various azetidines with defined regio- and stereochemistry. nih.gov Metallaphotoredox catalysis also enables the use of carboxylic acids as adaptive functional groups, where a carboxylate anion can ligate a metal catalyst (e.g., Copper(I)). princeton.edu Upon photoexcitation, this complex can undergo decarboxylation to generate an alkyl radical, which can then be functionalized, providing a direct route from the native carboxylic acid to a desired derivative. princeton.edu

Regioselective and Chemoselective Transformations

Regio- and chemoselectivity are critical for the synthesis of specifically substituted azetidinyl alcohols. Chemoselectivity refers to a reagent's preference for one functional group over another. youtube.comyoutube.com For example, sodium borohydride (B1222165) (NaBH₄) can selectively reduce a ketone in the presence of an ester, whereas a less selective reagent like lithium aluminum hydride (LiAlH₄) would reduce both. youtube.com This principle is vital when a molecule contains multiple reactive sites, and only one needs to be transformed to yield the desired azetidinyl alcohol precursor.

Regioselectivity, the preference for reaction at one position over another, is equally important. youtube.comyoutube.com In the context of azetidine synthesis, this can be controlled through various strategies. For instance, an iodine-mediated intramolecular cyclization of γ-prenylated amines provides a convenient route to 3,3-dimethylazetidines. dntb.gov.ua Similarly, a two-step method for synthesizing trans-3-(hydroxymethyl)-2-arylazetidines from substituted oxiranes and N-alkylbenzylamines proceeds with high regio- and diastereoselectivity. researchgate.net The reduction of β-lactams (azetidin-2-ones) is a common method for producing azetidines, but the choice of reducing agent, such as diisobutylaluminium hydride (DIBAL-H), is crucial to avoid undesired ring-opening, especially with electron-rich substituents on the ring. rsc.org

Stereoselective and Enantioselective Synthesis of Azetidinyl Alcohols and Derivatives

Achieving stereochemical control is paramount in modern drug discovery. The following sections detail methods to synthesize specific stereoisomers of azetidinyl alcohols.

Chiral Auxiliary Approaches (e.g., Chiral Sulfinamides, (S)-1-Phenylethylamine)

Chiral auxiliaries are removable chiral molecules that guide the stereochemical outcome of a reaction. (S)-1-Phenylethylamine has been effectively used as both a chiral auxiliary and a nitrogen source in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. rsc.orgcapes.gov.br The auxiliary establishes a chiral environment that directs subsequent transformations before it is cleaved from the molecule. rsc.org

tert-Butanesulfinamide is another widely used and inexpensive chiral auxiliary for the stereoselective synthesis of C2-substituted azetidines. rsc.orgdigitellinc.com The general approach involves the condensation of the sulfinamide with an aldehyde to form a chiral sulfinimine. digitellinc.comresearchgate.net This intermediate then undergoes a diastereoselective nucleophilic addition (e.g., a Grignard reaction), followed by an intramolecular cyclization (a 4-exo-tet displacement) to form the azetidine ring with high diastereomeric ratios. digitellinc.com The sulfinyl group can then be efficiently removed to yield the enantioenriched azetidine. acs.org This method is scalable and provides access to a range of previously elusive C-2 functionalized chiral azetidines. acs.org The stereochemical course of reactions involving sulfinamides can be influenced by factors such as the steric bulk of reactants and the addition of salts to the medium, sometimes allowing for a switch between inversion and retention of configuration at the sulfur atom. nih.gov

| Chiral Auxiliary | Key Intermediate | Reaction Type | Stereoselectivity Outcome | Reference |

|---|---|---|---|---|

| (S)-1-Phenylethylamine | Chiral azetidine-2,4-dicarboxylic acid precursor | Asymmetric cyclization | High enantiomeric purity | rsc.orgcapes.gov.br |

| tert-Butanesulfinamide | Chiral chlorosulfinimine | Diastereoselective Grignard addition & 4-exo-tet cyclization | Diastereomeric ratios up to 95:5 | digitellinc.com |

| tert-Butanesulfinamide | N-Sulfinylimine | Reformatsky reaction followed by reduction and cyclization | High levels of stereoselectivity | rsc.org |

Asymmetric Catalysis in Azetidine Construction (e.g., Borohydride Reduction, Rhodium Catalysis)

Asymmetric catalysis offers a highly efficient route to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nitech.ac.jp Chiral azetidine-derived ligands have been successfully employed in various asymmetric catalytic reactions, including Henry and Michael-type reactions. researchgate.netnih.gov

Rhodium catalysis has proven effective for the asymmetric synthesis of complex molecules. nih.govnih.gov For example, chiral diene-ligated rhodium catalysts can be used for the enantioselective synthesis of allylic fluorides. nih.gov While not a direct synthesis of azetidinyl alcohols, these methods showcase the power of rhodium catalysis in creating chiral centers with high enantioselectivity, a strategy applicable to precursors of azetidinyl alcohols. researchgate.net Similarly, copper(I) catalysis, often in combination with chiral ligands like chiral sabox, is used for the enantioselective [3+1]-cycloaddition to form tetrasubstituted 2-azetines, which can be subsequently reduced to the corresponding azetidines. nih.gov Copper catalysts have also enabled the asymmetric Kinugasa/C-C coupling cascade reaction to access densely functionalized chiral spiro[azetidine-3,3'-indoline]-2,2'-diones with high enantioselectivity. nih.gov

| Catalyst System | Reaction Type | Product Type | Selectivity | Reference |

|---|---|---|---|---|

| Copper(I) / Chiral Sabox Ligand | [3+1]-Cycloaddition | Tetrasubstituted 2-azetines | Up to 95% ee | nih.gov |

| Copper(I) / Chiral Ligand | Kinugasa/C-C Coupling Cascade | Spiro[azetidine-3,3'-indoline]-2,2'-diones | High enantioselectivity | nih.gov |

| Chiral diene-ligated Rhodium | Asymmetric allylic fluorination | 1,2-disubstituted allylic fluorides | Good yields and enantioselectivity | nih.gov |

| Copper(I) / Bisphosphine Ligand | Boryl allylation of azetines | 2,3-disubstituted azetidines | Complete chemo-, regio-, enantio-, and diastereoselectivity | acs.org |

Control of Diastereoselectivity in Intramolecular Cyclizations

Diastereoselectivity in intramolecular cyclizations is crucial for synthesizing substituted azetidines with multiple stereocenters. The relative stereochemistry of the newly formed ring is often controlled by the geometry of the acyclic precursor and the reaction conditions. An iodine-mediated cyclization of homoallylic amines, for example, proceeds via a 4-exo trig cyclization to deliver cis-2,4-disubstituted azetidines with excellent diastereoselectivity. nih.gov

The use of organocatalysts can also effectively control diastereoselectivity. nih.gov For instance, DABCO-catalyzed [2+2] aza-cyclization between β-alkyl nitroalkenes and alkylidene malononitriles provides access to azetidine nitrones with high diastereomeric ratios (e.g., 84:16). acs.orgnih.gov Computational studies have shown that the catalyst plays a dual role in proton abstraction and shuttle mechanisms, which governs the stereochemical outcome. nih.gov Furthermore, intramolecular aza-Michael reactions can be controlled to produce either cis or trans isomers selectively by choosing an appropriate achiral catalyst, such as a Pd(II) complex or a strong Brønsted acid. nih.gov

Access to Chiral C2-Substituted Azetidines

The stereoselective synthesis of C2-substituted azetidines is crucial for developing novel therapeutics, as the stereochemistry at this position can significantly influence biological activity. nih.govnih.gov However, a lack of general methods for the enantioenriched production of these small, chiral heterocycles has been a persistent bottleneck. nih.govnih.gov Most existing approaches are often specific to a particular substitution pattern, and many require multi-step syntheses from expensive starting materials. acs.org

A predominant strategy for accessing chiral C2-substituted azetidines involves the use of chiral azetidine-2-carboxylic acids. nih.gov While some of these are commercially available, they can be costly. nih.gov Alternative syntheses often result in diastereomeric mixtures that necessitate chromatographic separation. nih.gov

To overcome these limitations, several innovative synthetic methodologies have been developed:

Chiral Auxiliaries: A versatile and scalable three-step approach utilizes inexpensive and readily available chiral tert-butanesulfinamides as a chiral auxiliary. nih.govnih.govacs.org This method involves the reaction of the sulfinamide with a 1,3-bis-electrophile like 3-chloropropanal (B96773) to induce chirality. nih.govresearchgate.net The resulting diastereomers are often separable by standard chromatography, and the auxiliary can be efficiently cleaved to yield the desired enantioenriched C2-substituted azetidine hydrochloride salt. nih.govnih.gov This strategy is applicable to a wide range of substituents, including aryl, vinyl, allyl, and alkyl groups. nih.govresearchgate.net

Intramolecular Cyclization: The intramolecular cyclization of 1,3-amino alcohols or 1,3-halo amines is a common strategy for forming the azetidine ring. researchgate.net One efficient method involves activating the hydroxyl groups of amino alcohols, which then undergo cyclization to form the corresponding azetidines. organic-chemistry.org Another approach uses a base-induced intramolecular Mitsunobu reaction to convert a linear precursor into the core azetidine structure with contiguous stereogenic centers. rsc.org

Ring Expansion and Rearrangement: The reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide provides a straightforward, one-pot method for synthesizing 1-arenesulfonylazetidines. organic-chemistry.org Another notable method begins with an enantiopure aziridine (B145994) tethered to a phenyl sulfide, which undergoes organozinc-mediated ring-opening, alkylation, and subsequent cyclization to form the C2-substituted azetidine with no loss of enantioselectivity. nih.gov

[2+2] Cycloadditions: Intermolecular [2+2] photocycloaddition reactions represent a powerful tool for constructing four-membered rings. researchgate.net The aza Paternò–Büchi reaction, particularly using the triplet state reactivity of oximes mediated by visible light, has been developed for synthesizing azetidines from imines and alkenes. researchgate.net

The table below summarizes various synthetic approaches to chiral C2-substituted azetidines.

| Synthetic Strategy | Key Reagents/Steps | Key Features | Reference(s) |

| Chiral Sulfinamide Auxiliary | Chiral tert-butanesulfinamide, 1,3-bis-electrophilic 3-chloropropanal | General for aryl, vinyl, allyl, and alkyl C2-substituents; diastereomers are often separable. | nih.gov, researchgate.net, acs.org, nih.gov |

| Aziridine Ring Opening/Cyclization | Enantiopure aziridine-phenyl sulfide, Organozinc reagent, Meerwein's Salt | High-yielding three-step sequence; no loss of enantioselectivity. | nih.gov |

| Intramolecular Mitsunobu Reaction | Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD) | Assembles the core azetidine structure with requisite stereocenters in a key step. | rsc.org |

| Tandem Hydroamination/Glycosylation | 3,4,6-tri-O-acetyl-D-galactal | Forms a highly functionalized azetidine aldehyde precursor in a concise sequence. | nih.gov, rsc.org |

| Intermolecular aza Paternò–Büchi Reaction | Oximes (e.g., 2-isoxazoline-3-carboxylates), visible light | Utilizes triplet state reactivity for [2+2] cycloaddition to form the azetidine ring. | researchgate.net |

| Activation of Amino Alcohols | N/A | An efficient method that avoids toxic reagents and tolerates various functional groups. | organic-chemistry.org |

Scalability and Efficiency of Synthetic Routes

The practical application of chiral azetidines in fields like medicinal chemistry necessitates synthetic routes that are not only stereoselective but also scalable and efficient. Several of the aforementioned methodologies have been evaluated for their potential in larger-scale preparations.

The method employing chiral tert-butanesulfinamides has demonstrated notable scalability. nih.govacs.org The process has been successfully conducted on a gram-scale, affording the protected azetidine product in a 44% yield over three steps with an 85:15 diastereomeric ratio, requiring only a single purification step. nih.govnih.govresearchgate.net The use of inexpensive starting materials further enhances its attractiveness for large-scale synthesis. acs.org

The table below provides an overview of the reported scalability and efficiency for selected synthetic routes.

| Synthetic Route | Reported Scale | Yield | Stereoselectivity | Key Advantages | Reference(s) |

| Chiral Sulfinamide Method | Gram-scale | 44% over 3 steps | 85:15 d.r. | Scalable, uses inexpensive starting materials, single purification. | nih.gov, researchgate.net, acs.org, nih.gov |

| Aziridine Ring Opening/Cyclization | Lab-scale | 63–82% over 3 steps | High (no loss of enantioselectivity) | High-yielding sequence. | nih.gov |

| Synthesis of Penaresidin B Precursor | Various scales | High-yielding (e.g., 75% for key cyclization, 81% for olefination) | Enantiopure | Efficient, high-yielding, and reproducible. | rsc.org |

| Synthesis of 2-Arylazetidines | N/A | Excellent overall yields | High regio- and diastereoselectivity | General and scalable from simple building blocks. | researchgate.net |

Applications of 3,3 Dimethylazetidin 2 Yl Methanol and Azetidine Scaffolds in Chemical Science

Role as Versatile Chiral Building Blocks in Organic Synthesis

Chiral azetidines, including derivatives like [(2R)-azetidin-2-yl]methanol, serve as valuable and versatile building blocks in the synthesis of complex molecular architectures. researchgate.netcambridgemedchemconsulting.comnih.gov Their utility stems from their stereodefined nature and the inherent reactivity of the strained four-membered ring, which can be strategically opened to yield functionalized chiral products. researchgate.net The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of new synthetic methods to access these chiral intermediates. nih.govresearchgate.net

The synthesis of chiral C2-substituted azetidines, which are key components in several biologically active molecules, has historically been challenging. researchgate.net However, recent advancements have provided more general and scalable methods. For instance, the use of inexpensive and readily available chiral tert-butanesulfinamides has enabled a three-step approach to a variety of C2-substituted azetidines bearing aryl, vinyl, and alkyl groups with good yields and diastereoselectivity. researchgate.net Such methods are crucial for generating a diverse set of chiral building blocks for drug discovery programs. nih.govresearchgate.net

The application of chemo-enzymatic methods has also proven effective for producing chiral intermediates that can be converted into valuable building blocks. mdpi.com These strategies underscore the importance of developing practical protocols for obtaining optically pure compounds like substituted azetidinyl methanols, which can then be incorporated into more complex target molecules. mdpi.com The development of these synthetic routes facilitates the production of complex chiral drug candidates for clinical trials, addressing the rising demand for single-enantiomer drugs. nih.gov

Table 1: Examples of Chiral Azetidine (B1206935) Building Blocks and Synthetic Applications This table is interactive. You can sort and filter the data.

| Building Block | Synthetic Application | Key Features | Reference(s) |

|---|---|---|---|

| (R)-tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate | Intermediate for various pharmaceutical compounds | Commercially available chiral building block | bldpharm.com |

| [(2R)-azetidin-2-yl]methanol | Development of pharmaceuticals | Chiral molecule with a defined (2R) configuration | cambridgemedchemconsulting.com |

| C2-Substituted Azetidines | Intermediates for functionalized chiral products via ring-opening | Accessible via methods using chiral tert-butanesulfinamides | researchgate.net |

| Dehydrophenylalanine Intermediates | Precursors for chiral 2-amino-3-phenylpropanol building blocks | Utilizes asymmetric hydrogenation for selective reduction | researchgate.net |

Azetidines as Bioisosteric Replacements in Molecular Design

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. Azetidines have proven to be highly effective bioisosteres for a variety of common structural motifs. researchgate.net

Azetidines are frequently employed as conformationally constrained bioisosteres of the larger, more flexible five- and six-membered saturated nitrogen heterocycles, pyrrolidine (B122466) and piperidine (B6355638). acs.orgnih.gov This substitution can lead to improved pharmacological profiles. For example, in the development of GABA uptake inhibitors, azetidine derivatives were designed as conformationally restricted analogs of GABA and β-alanine. nih.gov Specifically, 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives were explored as direct analogs of a known inhibitor that contained a piperidine ring. nih.gov This strategic replacement resulted in compounds with moderate affinity for GABA transporters GAT-1 and GAT-3. nih.gov

Similarly, spirocyclic azetidines can serve as bioisosteres for piperazine (B1678402), offering a way to modulate physicochemical properties while maintaining or improving biological activity. The replacement of a pyrazine (B50134) ring with an azetidine in an oxytocin (B344502) receptor antagonist led to a tenfold improvement in aqueous solubility while maintaining high binding affinity. nih.gov

While less direct, the concept of replacing flat, aromatic phenyl rings with saturated, three-dimensional scaffolds like azetidines is a key strategy for improving the "drug-likeness" of molecules. High planarity in drug candidates has been linked to poor solubility and undesirable bioavailability. The introduction of sp3-rich scaffolds, such as azetidines, increases the three-dimensional character of a molecule, which can lead to improved solubility and metabolic stability. researchgate.net This approach aligns with the broader trend in medicinal chemistry of moving away from "flatland" towards more complex 3D structures. acs.org

The basic nitrogen atom in many drug candidates is crucial for activity but can also be a source of off-target effects, such as hERG channel binding, or rapid metabolism. cambridgemedchemconsulting.comcambridgemedchemconsulting.com Azetidines offer a strategic tool for modulating the basicity (pKa) of the nitrogen center compared to their pyrrolidine and piperidine counterparts. cambridgemedchemconsulting.comresearchgate.net

The pKa of a cyclic amine is influenced by ring strain. The C-N-C bond angle in the strained azetidine ring leads to increased s-character in the nitrogen's lone pair of electrons, making it less basic than the lone pairs in pyrrolidine or piperidine. stackexchange.com This lower basicity can be advantageous in mitigating basicity-driven off-target effects. cambridgemedchemconsulting.com Furthermore, the substitution pattern on the azetidine ring can be used to fine-tune the pKa, allowing for precise control over the physicochemical properties of the molecule. cambridgemedchemconsulting.comenamine.net For instance, the introduction of electron-withdrawing groups can further lower the basicity. cambridgemedchemconsulting.com

Table 2: Comparison of Basicity (pKa) for Cyclic Amines This table is interactive. You can sort and filter the data.

| Compound | pKa of Conjugate Acid | Key Characteristic | Reference(s) |

|---|---|---|---|

| Azetidine | ~11.29 (predicted) | More strained ring, lower basicity | stackexchange.com |

| Pyrrolidine | ~11.27 | Less strained than azetidine | researchgate.net |

| Piperidine | ~11.12 | Least strained, highest basicity among these | researchgate.net |

A significant driver for the increased use of azetidines in drug discovery is their ability to impart three-dimensional (3D) character to otherwise flat molecules. researchgate.net The rigid, non-planar structure of the azetidine ring provides defined vectors for substituents, which can improve binding affinity and selectivity through better complementarity with protein binding sites. enamine.netnih.gov

This increased Fsp3 (fraction of sp3 hybridized carbons) is often correlated with improved clinical success rates due to enhanced solubility, better metabolic stability, and the ability to escape flatland intellectual property. nih.gov The development of synthetic methods that allow for the systematic elaboration of 2D fragments into 3D compounds using bifunctional building blocks, including those derived from azetidine, is a key focus in modern fragment-based drug discovery. acs.org This strategy allows for the exploration of new chemical space and the optimization of lead compounds by growing them in three dimensions. acs.org

Scaffold Diversification Strategies in Compound Library Generation

Azetidine scaffolds are highly valuable in the generation of compound libraries for high-throughput screening and drug discovery. Their rigid framework allows for the controlled spatial arrangement of functional groups, making them ideal for diversity-oriented synthesis (DOS). nih.govacs.org

A notable example is the synthesis and diversification of a densely functionalized azetidine ring system to create a wide variety of fused, bridged, and spirocyclic ring systems. nih.govnih.govresearchgate.net This approach was used to generate libraries of lead-like molecules specifically focused on central nervous system (CNS) targets, where properties like solubility and blood-brain barrier permeability are critical. acs.orgbroadinstitute.org By starting with a core azetidine scaffold, researchers can employ various chemical transformations to rapidly generate skeletal diversity. nih.gov For instance, functional group pairing reactions, ring-closing metathesis, and the formation of novel spirocyclic systems have all been successfully applied to azetidine cores. nih.gov

The utility of these scaffolds is further enhanced by their compatibility with solid-phase synthesis, which enabled the production of a 1976-membered library of spirocyclic azetidines. nih.govnih.gov The physicochemical and pharmacokinetic properties of representative library members were evaluated, demonstrating that these azetidine-based compounds generally possess favorable drug-like properties, such as high aqueous solubility and low to moderate protein binding. nih.gov These diversification strategies highlight the power of the azetidine scaffold as a template for building complex and diverse molecular libraries tailored for specific biological applications. acs.orgresearchgate.net

Synthesis of Spirocyclic Azetidine Systems

The synthesis of spirocyclic systems containing an azetidine ring is a significant area of research, driven by the unique three-dimensional structures and pharmacological potential of these compounds. nih.gov Functionalized azetidines serve as key building blocks in the construction of these complex architectures. nih.gov

One notable approach involves the synthesis of multifunctional spirocycles from common cyclic carboxylic acids. nih.gov This method consists of two primary chemical transformations: the synthesis of azetidinones followed by their reduction to the corresponding azetidines. nih.gov This strategy has been successfully employed to incorporate spirocyclic azetidine moieties into the structure of existing drugs, such as the anesthetic Bupivacaine, leading to analogues with enhanced activity and reduced toxicity. nih.gov

Research has also focused on the development of novel angular azaspiro[3.3]heptanes. nih.gov Efficient synthetic sequences have been established to produce gem-difluoro and gem-dimethyl variants of the angular 1,6-diazaspiro[3.3]heptane core in high yields. nih.gov Furthermore, a practical one-pot synthesis of 5-oxo-2-azaspiro[3.3]heptanes has been developed, with these intermediates being readily converted into a variety of functionalized derivatives. nih.gov These methods are suitable for both individual, preparative-scale synthesis and for the generation of libraries of these building blocks for drug discovery. nih.gov

The following table summarizes a selection of synthetic approaches to spirocyclic azetidine systems:

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Cyclic Carboxylic Acids | 1. Azetidinone formation, 2. Reduction | Spirocyclic Azetidines | Not specified | nih.gov |

| Not specified | Efficient multi-step sequence | gem-Difluoro/gem-dimethyl angular 1,6-diazaspiro[3.3]heptanes | High | nih.gov |

| Not specified | One-pot synthesis | 5-oxo-2-azaspiro[3.3]heptanes | Not specified | nih.gov |

| Methylene (B1212753) Azetidines | Iridium-Containing Cytochrome Catalyst | Spirocyclopropylazetidines | Up to >95% ee | acs.org |

Generation of Fused and Bridged Azetidine Architectures

The diversification of densely functionalized azetidine ring systems provides access to a wide variety of fused and bridged ring systems. nih.govnih.gov These complex scaffolds are of significant interest for applications in areas such as central nervous system (CNS)-focused drug discovery. nih.govnih.gov

A common strategy begins with the reduction of a nitrile group on the azetidine ring to a primary amine. acs.org This amine can then be further functionalized, for example, by reaction with o-nitrobenzenesulfonyl chloride. acs.org This intermediate serves as a versatile precursor for the construction of various molecular scaffolds. acs.org

One method to create a fused eight-membered ring involves a ring-closing metathesis reaction. nih.gov The azetidine precursor is N-alkylated with allyl bromide, and the resulting diene is then treated with a Grubbs catalyst to effect the formation of the fused eight-membered ring system. nih.gov Subsequent deprotection and reduction steps can yield the final fused azetidine cores. nih.gov

The table below outlines a representative synthesis of a fused azetidine architecture:

| Precursor | Reaction Type | Catalyst/Reagents | Product | Yield | Reference |

| N-allylated Azetidine | Ring-Closing Metathesis | Grubbs 1st generation catalyst | Fused 8-membered ring system | 65-76% | nih.gov |

Development of Azetidine-Containing Ligands for Catalysis

The unique structural and stereochemical properties of azetidines make them attractive scaffolds for the design of chiral ligands for asymmetric catalysis.

Chiral, non-racemic azetidines have been successfully employed as ligands and organocatalysts to induce asymmetry in a variety of chemical reactions. researchgate.net These include Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. researchgate.net

For instance, readily available N-substituted-azetidinyl(diphenylmethyl)methanols have been shown to be effective chiral catalysts for the addition of diethylzinc (B1219324) to both aromatic and aliphatic aldehydes, achieving high levels of enantioselectivity. researchgate.net In another example, L-azetidine carboxylic acid has been used as a catalyst for the electrophilic α-amination of ketones and aldehydes. researchgate.net

A series of single enantiomer, 2,4-cis-disubstituted amino azetidines have been synthesized and utilized as ligands in copper-catalyzed Henry reactions of aldehydes with nitromethane. nih.gov Optimization of the ligand structure and reaction conditions led to excellent enantiomeric excesses, particularly with alkyl aldehydes. nih.gov Computational studies have highlighted the crucial role of the amino-substituent in determining the stereochemical outcome of the reaction. nih.gov

The following table summarizes the performance of chiral azetidine-based ligands in asymmetric transformations:

| Reaction | Chiral Ligand/Catalyst | Substrate | Enantiomeric Excess (ee) | Reference |

| Diethylzinc addition to aldehydes | N-substituted-azetidinyl(diphenylmethyl)methanols | Aromatic and aliphatic aldehydes | High | researchgate.net |

| Copper-catalyzed Henry reaction | Single enantiomer 2,4-cis-disubstituted amino azetidines | Alkyl aldehydes | >99% | nih.gov |

| Asymmetric Aldol Reaction | Chiral organocatalysts from aziridines | Cyclic and acyclic ketones | up to >99% | nih.gov |

Azetidine derivatives have been used to create complexes with transition metals such as palladium and platinum, and these complexes have shown potential in catalysis. frontiersin.orgnih.gov The constrained geometry of the cis-azetidine scaffold plays a significant role in determining the steric and electronic properties of the resulting metal complexes. frontiersin.org

Seven N,N'-palladium(II) chloride complexes and one N,N'-palladium(II) acetate (B1210297) complex with 2,4-cis-azetidines have been synthesized and characterized. frontiersin.org Additionally, two platinum(II) chloride N,N'-complexes of 2,4-cis-azetidines have been prepared. frontiersin.org In some cases, the racemic ligands adopt a single diastereomeric form upon coordination to the metal. frontiersin.org

A particularly interesting development is the synthesis of a CNN' metallocyclic palladium(II) complex through the oxidative addition of palladium(0) to an ortho-bromo 2,4-cis-disubstituted azetidine. nih.gov The resulting complex exhibits a slightly pyramidalized metal-ligand orientation, a consequence of the concave architecture of the azetidine ligand. frontiersin.orgnih.gov This unique geometry offers potential for applications in asymmetric catalysis where the ligand can asymmetrically envelop the metal center. frontiersin.org

Application in Diversity-Oriented Synthesis (DOS) Libraries for Molecular Exploration

Diversity-oriented synthesis (DOS) has emerged as a powerful strategy for the exploration of new chemical space in drug and probe discovery. nih.gov Azetidine-based scaffolds are particularly well-suited for the generation of DOS libraries due to their inherent three-dimensionality and the ability to introduce multiple points of diversification. nih.govnih.gov

The synthesis and diversification of densely functionalized azetidine ring systems have been employed to create large libraries of fused, bridged, and spirocyclic compounds. nih.govnih.gov A key aspect of this approach is the "pre-optimization" of the scaffolds to possess favorable physicochemical and pharmacokinetic properties, especially for challenging targets such as the central nervous system (CNS). nih.govacs.org

For example, a solid-phase synthesis of a 1976-membered library of spirocyclic azetidines has been reported. nih.gov The in vitro physicochemical and pharmacokinetic properties of representative members of such libraries are often measured to validate the computational design and to prioritize synthetic pathways for full library production. nih.gov

Multicomponent reactions driven by the strain-release of highly strained azabicyclo[1.1.0]butane precursors offer a modular and rapid approach to substituted azetidines for DOS libraries. nih.govnih.gov This strategy allows for the individual variation of multiple electrophilic coupling partners, leading to a diverse array of functionalized azetidines. nih.govnih.gov

The use of azetidine scaffolds in DOS libraries offers a promising avenue for the discovery of novel bioactive molecules by providing access to unique and underexplored regions of chemical space. researchgate.net

Mechanistic and Theoretical Investigations of 3,3 Dimethylazetidin 2 Yl Methanol Chemistry

Elucidation of Reaction Mechanisms in Azetidine (B1206935) Synthesis

The synthesis of azetidines, including derivatives like (3,3-Dimethylazetidin-2-YL)methanol, can be achieved through various reaction pathways. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and achieving desired stereochemical outcomes.

Recent advancements have highlighted several key methodologies for azetidine synthesis:

[2+2] Photocycloaddition (Aza Paternò-Büchi Reaction): This reaction involves the photochemical cycloaddition of an imine and an alkene to form an azetidine ring. researchgate.net Mechanistic studies, often supported by computational models, have been instrumental in understanding the regio- and stereoselectivity of this reaction. researchgate.net For instance, visible light-promoted aza-Paternò-Büchi reactions using 2-isoxazoline-3-carboxylates as oxime precursors have been developed, with mechanistic investigations suggesting the involvement of a triplet excited state. rsc.org

Intramolecular C-H Amination: Palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a powerful tool for constructing azetidine rings. rsc.org Mechanistic proposals for this transformation often involve the formation of a high-valent palladium species that facilitates the C-N bond formation. rsc.org

Ring-Closing Metathesis: This method has been employed to synthesize azetidine-fused eight-membered rings. nih.gov

Kulinkovich-type Pathway: A titanium(IV)-mediated coupling of oxime ethers with Grignard reagents has been proposed to proceed via a Kulinkovich-type mechanism to afford spirocyclic NH-azetidines. rsc.orgsciencedaily.com

Strain-Release Homologation: The reaction of highly strained azabicyclo[1.1.0]butanes with boronic esters provides a novel route to 3,3-disubstituted azetidines. rsc.org The proposed mechanism involves a 1,2-metalate rearrangement of a boronate complex. rsc.org

Radical Cyclization: Copper-catalyzed photoinduced radical 4-exo-dig cyclization of ynamides offers a pathway to substituted azetidines. nih.gov DFT calculations have indicated that this 4-exo-dig cyclization is kinetically favored over the 5-endo-dig pathway. nih.gov

The table below summarizes some of the key reaction types and their mechanistic features in azetidine synthesis.

| Reaction Type | Key Mechanistic Features | References |

| Aza Paternò-Büchi Reaction | [2+2] photocycloaddition, often proceeding through a triplet excited state. | researchgate.netrsc.org |

| Intramolecular C-H Amination | Palladium-catalyzed, involves high-valent palladium intermediates. | rsc.org |

| Kulinkovich-type Coupling | Titanium(IV)-mediated, proceeds via a Kulinkovich-type pathway. | rsc.orgsciencedaily.com |

| Strain-Release Homologation | Involves 1,2-metalate rearrangement of a boronate complex. | rsc.org |

| Radical Cyclization | Copper-catalyzed photoinduced 4-exo-dig cyclization. | nih.gov |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry has become an indispensable tool for investigating the structure, reactivity, and properties of azetidine systems. These theoretical approaches provide insights that are often difficult to obtain through experimental methods alone.

The four-membered azetidine ring is not planar and can adopt a puckered conformation. nih.gov The degree of puckering and the preferred conformation can be influenced by the nature and position of substituents on the ring. nih.govresearchgate.net

Computational studies, often employing density functional theory (DFT), are used to predict the most stable conformations of azetidine derivatives. nih.gov For example, studies on L-azetidine-2-carboxylic acid have shown that the four-membered ring can adopt either a puckered structure depending on the backbone. nih.gov The presence of fluorine substituents can also significantly influence the conformational behavior of the azetidine ring. researchgate.net

Quantum chemical calculations provide detailed information about the electronic structure of azetidines, which is fundamental to understanding their reactivity. These calculations can determine properties such as orbital energies, charge distributions, and bond orders.

Natural Bond Orbital (NBO) analysis is a common technique used to investigate hyperconjugative interactions and charge delocalization, which contribute to the stability of the molecule. researchgate.net Frontier Molecular Orbital (FMO) theory is another key concept, where the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are used to predict reactivity. researchgate.net

Computational models have been successfully used to predict the outcome of reactions involving azetidines. For instance, researchers have developed computational models to predict which alkene-oxime pairs will react to form azetidines in photocatalyzed reactions. thescience.devmit.edu These models are based on properties like frontier orbital energy matching. thescience.dev

DFT calculations have also been used to rationalize the stereoselectivity of reactions, such as the high diastereoselectivity observed in the α-lithiation and functionalization of certain azetidines. mdpi.com These calculations can help identify the key factors that control the stereochemical outcome of a reaction. researchgate.net

In silico methods play a crucial role in the design of new azetidine-based compounds with desired properties, particularly in the context of drug discovery. nih.govresearchgate.net These computational approaches can predict various physicochemical and pharmacokinetic properties, such as molecular weight, polar surface area, lipophilicity, and potential for blood-brain barrier penetration. nih.gov

Molecular docking is a widely used in silico technique to predict the binding affinity and orientation of a ligand (in this case, an azetidine derivative) to a biological target, such as a protein receptor. researchgate.netnih.gov This information is invaluable for designing new therapeutic agents. researchgate.netnih.gov

The following table highlights some of the computational methods and their applications in the study of azetidines.

| Computational Method | Application | References |

| Density Functional Theory (DFT) | Conformational analysis, reaction mechanism studies, prediction of stereoselectivity. | nih.govnih.govmdpi.com |

| Natural Bond Orbital (NBO) Analysis | Investigating hyperconjugative interactions and charge delocalization. | researchgate.net |

| Frontier Molecular Orbital (FMO) Theory | Predicting reactivity based on HOMO and LUMO energies. | researchgate.net |

| Molecular Docking | Predicting binding affinity and orientation to biological targets. | researchgate.netnih.gov |

Studies on Ring Strain and its Impact on Azetidine Reactivity

The reactivity of azetidines is significantly influenced by their inherent ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.org This strain is intermediate between that of the more reactive aziridines (three-membered rings) and the less reactive pyrrolidines (five-membered rings). rsc.orgresearchwithrutgers.com

This ring strain makes azetidines susceptible to ring-opening reactions, which are a key aspect of their chemistry. rsc.orgrsc.org The cleavage of the N-C σ-bond is a common transformation that allows for the functionalization of the azetidine ring. rsc.org However, compared to aziridines, ring-opening reactions of the less strained azetidines are generally less facile. rsc.org

The basicity of azetidines is also affected by ring strain. srce.hr Computational studies have shown that the basicity of cyclic amines increases with increasing ring size, which is consistent with a decrease in ring strain. srce.hr

The unique reactivity conferred by the ring strain makes azetidines valuable intermediates in organic synthesis, providing access to a diverse range of more complex nitrogen-containing heterocycles. researchwithrutgers.comrsc.org

Advanced Spectroscopic and Analytical Characterization of Azetidinyl Alcohols and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including (3,3-Dimethylazetidin-2-YL)methanol. emory.edu It provides insights into the connectivity of atoms and the stereochemistry of the molecule.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for determining the basic structure of a molecule. lewisresearchgroup.org For this compound, ¹H NMR would provide information on the number of different types of protons and their neighboring environments, while ¹³C NMR would identify the number of unique carbon atoms.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between atoms. emory.edunih.gov A COSY spectrum reveals proton-proton couplings, helping to piece together adjacent fragments of the molecule. An HSQC spectrum correlates protons with the carbon atoms they are directly attached to, providing unambiguous C-H connections. For more complex stereochemical assignments, NOESY (Nuclear Overhauser Effect Spectroscopy) can be utilized to identify protons that are close in space.

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. illinois.edupitt.edu By comparing the observed chemical shifts of this compound with established databases and theoretical predictions, the assigned structure can be confirmed. osu.eduepfl.chsigmaaldrich.comdu.edu For instance, the protons on the carbon bearing the hydroxyl group are expected to have a characteristic chemical shift, as are the methyl groups and the protons on the azetidine (B1206935) ring. Any significant deviation from expected values could indicate a different isomer or the presence of impurities.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H | ~3.5-4.0 | ~60-70 |

| CH₂OH | ~3.5-3.8 | ~60-65 |

| C4-H₂ | ~3.0-3.5 | ~45-55 |

| NH | ~1.5-3.0 (broad) | - |

| C(CH₃)₂ | - | ~35-45 |

| CH₃ | ~1.0-1.3 | ~20-30 |

Note: These are approximate predicted values and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of this compound. nih.gov This technique can distinguish between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the compound's identity. For this compound (C₆H₁₃NO), the expected monoisotopic mass is 115.0997 g/mol . uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. sigmaaldrich.com This technique is invaluable for assessing the purity of this compound samples. nih.gov The liquid chromatograph separates the main compound from any impurities, and the mass spectrometer provides mass information for each separated component, allowing for their identification. The use of high-purity solvents, such as methanol, is crucial for obtaining reliable LC-MS results. itwreagents.comresearchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 116.1070 |

| [M+Na]⁺ | 138.0889 |

Source: PubChemLite. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. bellevuecollege.edudocbrown.infoyoutube.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the amine, and the C-H stretches of the alkyl groups. lumenlearning.compressbooks.pub

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200-3600 | Strong, Broad |

| N-H (amine) | 3300-3500 | Moderate |

| C-H (sp³ hybridized) | 2850-3000 | Strong |

| C-N | 1000-1250 | Moderate |

| C-O | 1000-1200 | Strong |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

While the precise crystal structure of this compound is not available in published literature, detailed X-ray crystallographic analysis has been performed on the closely related, naturally occurring parent compound, L-Azetidine-2-carboxylic acid (Aze). This analysis provides fundamental insights into the solid-state conformation and intermolecular interactions inherent to the azetidine ring system, which are foundational for understanding its derivatives.

The crystal structure of L-Azetidine-2-carboxylic acid was determined using single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group P2₁2₁2₁, a common space group for chiral molecules. The analysis confirmed that the molecule exists in a zwitterionic form in the solid state, with a protonated ring nitrogen (NH₂⁺) and a deprotonated carboxylate group (COO⁻). researchwithrutgers.com